3-Bromo-5-hydroxybenzonitrile
Overview
Description
3-Bromo-5-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4BrNO . It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 5-hydroxybenzonitrile: One common method involves the bromination of 5-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in a solvent like acetic acid or dichloromethane at room temperature.
Hydroxylation of 3-bromobenzonitrile: Another approach is the hydroxylation of 3-bromobenzonitrile using hydroxylating agents such as hydrogen peroxide or a hydroxyl radical source in the presence of a catalyst.
Industrial Production Methods: Industrial production of 3-Bromo-5-hydroxybenzonitrile often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-hydroxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 3-bromo-5-cyanobenzaldehyde.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products:
Substitution: Products like 3-amino-5-hydroxybenzonitrile or 3-thio-5-hydroxybenzonitrile.
Oxidation: Products like 3-bromo-5-cyanobenzaldehyde.
Reduction: Products like 3-bromo-5-hydroxybenzylamine.
Scientific Research Applications
Chemistry: 3-Bromo-5-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to interact with specific enzymes makes it useful in understanding enzyme mechanisms and functions.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases. Its derivatives are studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group can also interact with nucleophilic sites in biological molecules, further influencing its activity .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzonitrile
- 3-Bromo-2-hydroxybenzonitrile
- 4-Bromo-5-hydroxybenzonitrile
Comparison: 3-Bromo-5-hydroxybenzonitrile is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
3-bromo-5-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHJXQLPUIYWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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